

The Discovery and History of 1-Methylpyrrolidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Methylpyrrolidine**

Cat. No.: **B122478**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylpyrrolidine, a saturated N-heterocycle, has been a compound of interest since its initial synthesis in the early 20th century. While no single individual is universally credited with its discovery, its history is intertwined with the broader exploration of cyclic amines. This technical guide provides a comprehensive overview of **1-Methylpyrrolidine**, detailing its discovery, historical synthetic evolution, physicochemical properties, and key experimental protocols for its preparation and characterization. This document is intended to serve as a valuable resource for researchers and professionals in organic synthesis and drug development, offering both historical context and practical methodological insights.

Introduction and Historical Context

1-Methylpyrrolidine (N-methylpyrrolidine) is a five-membered saturated heterocyclic amine. Its journey into the chemical lexicon began in the early 20th century amidst burgeoning research into the synthesis and properties of cyclic amines. While a specific "discovery" paper for **1-Methylpyrrolidine** is not prominently cited in historical literature, its synthesis was a logical extension of the work on pyrrolidine and other simple heterocycles. The development of synthetic routes to such compounds was a crucial step in understanding the chemistry of alkaloids and other natural products containing these structural motifs.

Early methods for the synthesis of cyclic amines often involved cyclization reactions of bifunctional aliphatic compounds. The historical development of synthetic methods for **1-Methylpyrrolidine** reflects the broader advancements in organic synthesis, from classical cyclization and methylation techniques to more modern, efficient catalytic approaches.

Physicochemical and Spectroscopic Data

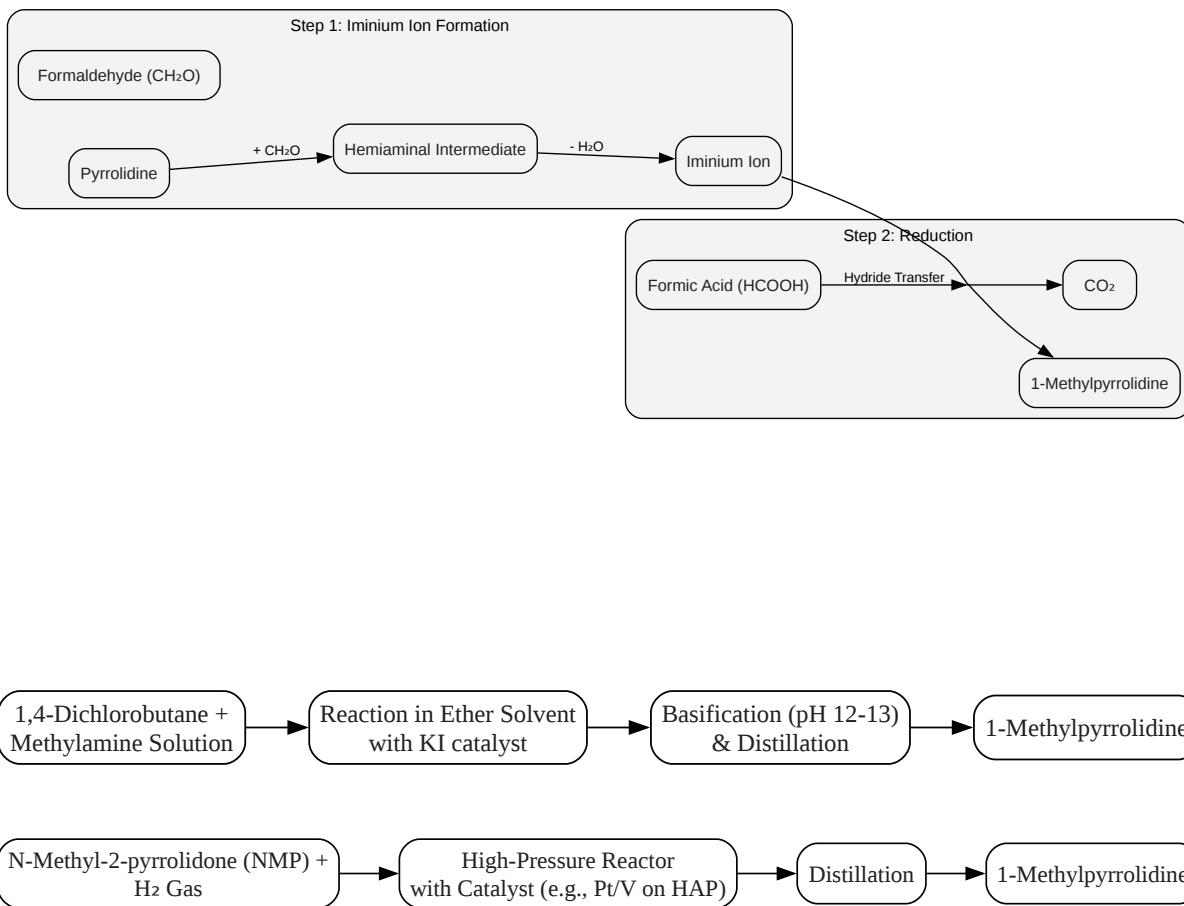
A thorough understanding of the physical and chemical properties of **1-Methylpyrrolidine** is essential for its application in research and industry. The following tables summarize key quantitative data for this compound.

Physical and Chemical Properties

Property	Value	Reference
Molecular Formula	C ₅ H ₁₁ N	[1][2]
Molecular Weight	85.15 g/mol	[1][3]
Appearance	Colorless to slightly yellow liquid	[4]
Odor	Amine-like	
Boiling Point	76-81 °C	
Melting Point	< -80 °C	
Density	0.799 g/cm ³ at 20 °C	
Solubility in Water	213 g/L	
Vapor Pressure	100 hPa at 20 °C	
Flash Point	-3 °C	
Autoignition Temperature	170 °C	
pH	11.3 (1 g/L in H ₂ O)	

Spectroscopic Data

Spectroscopy	Key Peaks/Signals	Reference
¹ H NMR	δ (ppm): 2.34 (s, 3H, N-CH ₃), 2.43-2.46 (m, 4H, -CH ₂ -N- CH ₂ -), 1.76-1.79 (m, 4H, -CH ₂ - CH ₂ -) (in CDCl ₃)	
¹³ C NMR	δ (ppm): 56.3 (N-CH ₂), 42.1 (N-CH ₃), 24.0 (-CH ₂ -CH ₂ -) (in CDCl ₃)	
FTIR (Neat)	2964–2769 cm ⁻¹ (C-H stretch)	
Mass Spec (EI)	m/z: 85 (M+), 84, 57, 42 (base peak)	


Key Synthetic Methodologies and Experimental Protocols

Several synthetic routes have been developed for the preparation of **1-Methylpyrrolidine**. The following sections detail the most significant methods, including their reaction mechanisms and detailed experimental protocols.

Synthesis via Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and reliable method for the N-methylation of primary and secondary amines. It utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent. A key advantage of this method is that it avoids the formation of quaternary ammonium salts.

The reaction proceeds through the formation of an iminium ion intermediate, which is subsequently reduced by a hydride transfer from formic acid. The release of carbon dioxide drives the reaction to completion.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Methylpyrrolidine(120-94-5) MS spectrum [chemicalbook.com]
- 2. Pyrrolidine, 1-methyl- [webbook.nist.gov]

- 3. 1-Methylpyrrolidine synthesis - chemicalbook [chemicalbook.com]
- 4. 1-Methylpyrrolidine | 120-94-5 [chemicalbook.com]
- To cite this document: BenchChem. [The Discovery and History of 1-Methylpyrrolidine: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b122478#discovery-and-history-of-1-methylpyrrolidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com